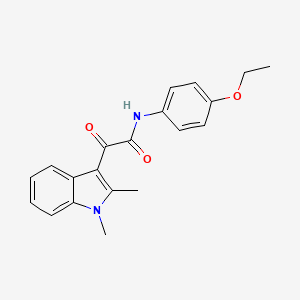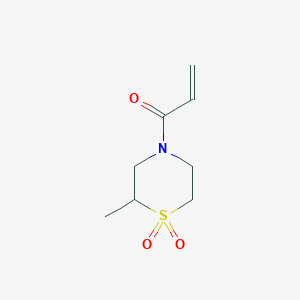![molecular formula C13H17NO6S B2828318 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline CAS No. 367928-20-9](/img/structure/B2828318.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]proline is a chemical compound with the molecular formula C13H17NO6S . It has an average mass of 315.342 Da and a monoisotopic mass of 315.077667 Da . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom . The exact structure and arrangement of these atoms could not be determined from the available information.Scientific Research Applications
Asymmetric Synthesis
1-[(3,4-Dimethoxyphenyl)sulfonyl]proline has been explored for its potential in asymmetric synthesis. A study focused on the synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes, which involved the use of proline analogues (Koep, Gais, & Raabe, 2003).
Fluorescent Labeling Reagent for Amino Acids
Another application is in the development of a fluorescent labeling reagent for amino acids. A study utilized a reagent for the determination of proline and hydroxyproline in plasma, highlighting the role of proline derivatives in biochemical analysis (Teng et al., 2016).
Organocatalytic Asymmetric Michael Addition
Proline-based catalysts, including those involving proline analogues, have been used for organocatalytic asymmetric Michael addition. This process yields polyfunctional nitro ketones, showcasing the versatility of proline derivatives in catalysis (Enders & Chow, 2006).
Synthesis of Aryl Sulfones
Proline and its analogues are also pivotal in the synthesis of aryl sulfones. A study demonstrated the L-proline-promoted CuI-catalyzed coupling reaction for synthesizing aryl sulfones, indicating the utility of proline derivatives in organic synthesis (Zhu & Ma, 2005).
Synthesis of Pyrazoline Benzensulfonamides
Proline derivatives are instrumental in synthesizing pyrazoline benzensulfonamides, compounds with significant bioactivity. This showcases their role in the development of potential therapeutic agents (Ozmen Ozgun et al., 2019).
Synthesis of Fluorescent Labeling Reagents
The creation of novel fluorescent labeling reagents also involves proline derivatives, as seen in the development of compounds with diagnostic applications (Yamali et al., 2020).
Catalysis in Three-Component Reactions
Proline derivatives are key in catalyzing three-component reactions, as demonstrated in the synthesis of 4H-chromenes, an important class of compounds in medicinal chemistry (Li, Zhang, & Gu, 2012).
Role in Pharmaceutical Development
Their role in pharmaceutical development is evident in the discovery of compounds like apremilast, a potent inhibitor with clinical applications, where proline derivatives served as a structural component (Man et al., 2009).
Synthesis of Diverse Peptides
Proline editing is a technique for synthesizing peptides with modified proline residues, demonstrating the adaptability and importance of proline derivatives in peptide chemistry (Pandey et al., 2013).
Organocatalysis in Michael and Aldol Reactions
Sulfonamides of proline derivatives, such as homoproline, are used as organocatalysts in chemical reactions like Michael and aldol reactions, underlining their utility in synthetic organic chemistry (Tsandi et al., 2009).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-11-6-5-9(8-12(11)20-2)21(17,18)14-7-3-4-10(14)13(15)16/h5-6,8,10H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBVANCVBWUHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2828239.png)
![N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2828240.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2828241.png)
![6-(thiophen-2-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2828242.png)
![Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828243.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828245.png)
![N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B2828247.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2828248.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2828249.png)

![N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2828254.png)
